molecular formula C6H11NO4*HCl B555406 (S)-3-Aminohexanedioic acid hydrochloride CAS No. 61884-74-0

(S)-3-Aminohexanedioic acid hydrochloride

Cat. No. B555406
CAS RN: 61884-74-0
M. Wt: 161,60*36,45 g/mole
InChI Key: XMUKSNPNAOIQKU-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-3-Aminohexanedioic acid hydrochloride” is a specific form of aminohexanedioic acid, which is a type of amino acid. Amino acids are the building blocks of proteins and play many critical roles in your body .


Molecular Structure Analysis

The molecular structure of an amino acid typically consists of a central carbon atom (the alpha carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a variable group, often referred to as the “R” group .


Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions. One common reaction is the formation of a peptide bond, which occurs when the carboxyl group of one amino acid reacts with the amino group of another .


Physical And Chemical Properties Analysis

Amino acids have both acidic and basic properties due to the presence of the carboxyl and amino groups. They can exist in different forms depending on the pH of their environment .

Scientific Research Applications

Pharmacological and Biological Research

Phenolic acids, such as Chlorogenic Acid (CGA), have garnered attention for their pharmacological and biological effects, which might parallel the interest in compounds like (S)-3-Aminohexanedioic acid hydrochloride. CGA shows a wide array of therapeutic roles, including antioxidant, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities, among others. This suggests a pathway for research into similar compounds for their potential in treating metabolic disorders, cardiovascular diseases, and neurodegenerative conditions (M. Naveed et al., 2018).

Industrial and Environmental Applications

The review of sulfamic acid as an environmentally friendly alternative for acid cleaning highlights the importance of researching and applying less harmful substances in industrial processes. This context provides a backdrop for considering (S)-3-Aminohexanedioic acid hydrochloride in similar applications, focusing on its safety profile and effectiveness in comparison to more traditional, harsher chemicals (C. Verma & M. Quraishi, 2022).

Materials Science and Nanotechnology

Research into acid hydrolysis effects on starch structure and functionality opens avenues for utilizing (S)-3-Aminohexanedioic acid hydrochloride in materials science, particularly in developing biodegradable nanocomposites and health-focused food products. The controlled modification of polymers and natural compounds through such chemical processes can lead to innovative materials with specific desirable properties (Shujun Wang & L. Copeland, 2015).

Biochemical and Analytical Research

Organic acids' role in modifying the functional properties of molecules underscores the potential of (S)-3-Aminohexanedioic acid hydrochloride in biochemical research. Its application could be pivotal in enzymatic studies, protein engineering, and the development of novel analytical methodologies aimed at understanding complex biological systems and processes (Luai Alhamad et al., 2020).

Safety And Hazards

Like all chemicals, amino acids should be handled with care. Some amino acids may cause skin or eye irritation, or may be harmful if inhaled or swallowed .

properties

IUPAC Name

(3S)-3-aminohexanedioic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUKSNPNAOIQKU-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375810
Record name (S)-3-Aminohexanedioic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Aminohexanedioic acid hydrochloride

CAS RN

61884-74-0
Record name L-beta-Homoglutamic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061884740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-3-Aminohexanedioic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-.BETA.-HOMOGLUTAMIC ACID HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IS7B8BV0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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